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Compound of Interest

Compound Name: Jak2-IN-6

Cat. No.: B10830057

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung des selektiven JAK2-Inhibitors
Jak2-IN-6 in Kombination mit herkdbmmlichen Chemotherapeutika. Angesichts der begrenzten
offentlich verfigbaren Daten zu Kombinationsstudien, die spezifisch Jak2-IN-6 untersuchen,
werden in diesem Leitfaden Daten des gut charakterisierten JAK1/2-Inhibitors Ruxolitinib als
reprasentatives Beispiel fur die Wirkstoffklasse herangezogen, um potenzielle synergistische
Effekte und die zugrunde liegenden Mechanismen zu beleuchten.

Wirkmechanismus von Jak2-IN-6

Jak2-IN-6 ist ein potenter und selektiver Inhibitor der Januskinase 2 (JAK2) mit einem IC50-
Wert von 22,86 ug/mL.[1] Im Gegensatz zu anderen JAK-Inhibitoren wie Ruxolitinib zeigt Jak2-
IN-6 keine Aktivitat gegen JAK1 und JAKS3.[1] Der JAK-STAT-Signalweg spielt eine
entscheidende Rolle bei der Proliferation, Differenzierung und dem Uberleben von Zellen. Eine
aberrante Aktivierung dieses Signalwegs ist ein Kennzeichen verschiedener myeloproliferativer
Neoplasien (MPN) und solider Tumoren. Jak2-IN-6 bt seine Anti-Krebs-Wirkung aus, indem
es die Phosphorylierung von STAT-Proteinen (Signaltransduktoren und Aktivatoren der
Transkription) blockiert und dadurch die Transkription von Zielgenen hemmt, die fiir das
Zellwachstum und Uberleben notwendig sind.

Kombinationstherapie: Rationale und praklinische
Evidenz
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Die Kombination von JAK2-Inhibitoren mit konventionellen Chemotherapeutika ist eine
vielversprechende Strategie zur Uberwindung von Chemoresistenzen und zur Verbesserung
der therapeutischen Wirksamkeit. Praklinische Studien haben gezeigt, dass JAK-Inhibitoren
Tumorzellen fiir die zytotoxischen Effekte von Chemotherapeutika sensibilisieren konnen.

Quantitative Daten zur synergistischen Wirkung von
JAK2-Inhibitoren mit Chemotherapeutika

Die folgenden Tabellen fassen die quantitativen Daten aus In-vitro-Studien zusammen, die die
synergistischen Effekte des JAK-Inhibitors Ruxolitinib in Kombination mit verschiedenen
Chemotherapeutika belegen. Der Kombinationsindex (CI) wird zur Bewertung der
Arzneimittelinteraktion herangezogen, wobei Cl < 1 Synergie, Cl = 1 Additivitat und CI > 1
Antagonismus anzeigt.

Tabelle 1: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-

Zelllinien
IC50 (in L
o . . o Kombinatio
Zelllinie Wirkstoff IC50 (allein) Kombinatio . Referenz
nsindex (ClI)
n)
<1
OVCAR-8 Ruxolitinib 13,37 uM - (synergistisch ~ [1]
)
Paclitaxel 20,5 nM 9,8 nM [1]
<1
MDAH2774 Ruxolitinib 18,53 uM - (synergistisch  [1]
)
Paclitaxel 15,2 nM 6,9 nM [1]
<1
SKOV-3 Ruxolitinib 15,21 pyM - (synergistisch  [1]
)
Paclitaxel - - [1]
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Tabelle 2: In-vitro-Wirksamkeit von Ruxolitinib in Kombination mit Cisplatin in Ovarialkrebs-

Zelllinien
IC50 (in L
. . . L. Kombinatio
Zelllinie Wirkstoff IC50 (allein) Kombinatio . Referenz
nsindex (ClI)
n)
<1l
OVCAR-8 Ruxolitinib 13,37 uM - (synergistisch  [1]
)
Cisplatin 4,2 uyM 2,1 uM [1]
o > 1 (nicht
MDAH2774 Ruxolitinib 18,53 pM - o [1]
synergistisch)
Cisplatin 3,8 uM 3,5uM [1]

Tabelle 3: Apoptose-Induktion durch Ruxolitinib in Kombination mit Paclitaxel in Ovarialkrebs-

Zelllinien
. % Apoptotische
Zelllinie Behandlung Referenz
Zellen
OVCAR-8 Kontrolle - [1]
Paclitaxel (allein) 23,48% [1]
Ruxolitinib +
_ 51,33% [1]
Paclitaxel
MDAH2774 Kontrolle - [1]
Paclitaxel (allein) 6,91% [1]
Ruxolitinib +
_ 23,92% [1]
Paclitaxel

Experimentelle Protokolle
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Zellviabilitatsassay (MTT-Assay)

Zellaussaat: Kultivieren Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5 x 103
Zellen/Well und inkubieren Sie sie Uiber Nacht bei 37 °C und 5 % CO:s-.

Wirkstoffbehandlung: Behandeln Sie die Zellen mit seriellen Verdiinnungen von Jak2-IN-6,
dem Chemotherapeutikum oder einer Kombination aus beiden in einem festen Verhaltnis.
Inkubieren Sie die Zellen fur 72 Stunden.

MTT-Inkubation: Flgen Sie jeder Vertiefung 20 pL MTT-L6sung (5 mg/mL in PBS) hinzu und
inkubieren Sie die Platte fur 4 Stunden bei 37 °C.

Formazan-Solubilisierung: Entfernen Sie das Medium und flgen Sie 150 yL DMSO zu jeder
Vertiefung hinzu, um die Formazan-Kristalle aufzulésen.

Messung: Messen Sie die Extinktion bei 490 nm mit einem Mikroplatten-Lesegerat.

Datenanalyse: Berechnen Sie die prozentuale Zellviabilitéat im Verhéltnis zu den
unbehandelten Kontrollzellen und bestimmen Sie die IC50-Werte.

Apoptose-Assay (Annexin V/PI-Farbung)

Zellbehandlung: Behandeln Sie die Zellen wie fir den Zellviabilitatsassay beschrieben fir 48
Stunden.

Zellernte: Ernten Sie sowohl adharente als auch schwimmende Zellen und waschen Sie sie
zweimal mit kaltem PBS.

Farbung: Resuspendieren Sie die Zellen in 1X Annexin-Bindungspuffer. Fligen Sie Annexin
V-FITC und Propidiumiodid (PI) hinzu und inkubieren Sie die Zellen 15 Minuten lang im
Dunkeln bei Raumtemperatur.

Durchflusszytometrie: Analysieren Sie die Zellen mittels Durchflusszytometrie. Annexin-V-
positive/Pl-negative Zellen werden als friih-apoptotisch und Annexin-V-positive/Pl-positive
Zellen als spéat-apoptotisch oder nekrotisch betrachtet.

Western Blotting zur Analyse des JAK/STAT-Signhalwegs
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o Proteinextraktion: Behandeln Sie die Zellen mit den Wirkstoffen fiir die angegebene Zeit.
Lysieren Sie die Zellen in RIPA-Puffer, der mit Protease- und Phosphatase-Inhibitoren
supplementiert ist.

o Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration mit einem BCA-
Assay.

o Gelelektrophorese: Trennen Sie gleiche Proteinmengen (20-30 ug) mittels SDS-PAGE.
« Proteintransfer: Ubertragen Sie die Proteine auf eine PVDF-Membran.

e Blockierung und Antikorperinkubation: Blockieren Sie die Membran mit 5 %iger Magermilch
oder BSA in TBST und inkubieren Sie sie Giber Nacht bei 4 °C mit primaren Antikbrpern
gegen p-JAK2, JAK2, p-STAT3, STAT3 und [3-Aktin (als Ladekontrolle).

o Detektion: Waschen Sie die Membran und inkubieren Sie sie mit HRP-konjugierten
sekundaren Antikdrpern. Detektieren Sie die Proteine mittels Chemilumineszenz.

Visualisierungen
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Abbildung 1: Vereinfachter JAK/STAT-Signalweg und die Angriffspunkte von Jak2-IN-6 und
Chemotherapie.

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von
Kombinationstherapien in vitro.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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